molecular formula C13H16N4O B1382427 3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholine CAS No. 1803603-91-9

3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholine

Cat. No.: B1382427
CAS No.: 1803603-91-9
M. Wt: 244.29 g/mol
InChI Key: ACSJLQZCZCZZTN-UHFFFAOYSA-N
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Description

3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholine is a chemical compound with the molecular formula C13H16N4O It features a morpholine ring substituted with a 1-benzyl-1H-1,2,4-triazol-5-yl group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce benzyl alcohol derivatives .

Mechanism of Action

The mechanism of action of 3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholine involves its interaction with molecular targets through its triazole ring. The triazole ring can act as both a hydrogen bond donor and acceptor, facilitating binding to enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholine is unique due to its specific substitution pattern, which can influence its binding properties and reactivity. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science .

Properties

IUPAC Name

3-(2-benzyl-1,2,4-triazol-3-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-2-4-11(5-3-1)8-17-13(15-10-16-17)12-9-18-7-6-14-12/h1-5,10,12,14H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSJLQZCZCZZTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2=NC=NN2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholine
Reactant of Route 2
3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholine
Reactant of Route 3
3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholine
Reactant of Route 4
3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholine
Reactant of Route 5
3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholine
Reactant of Route 6
3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholine

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